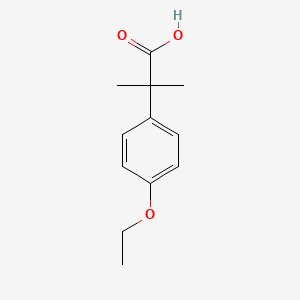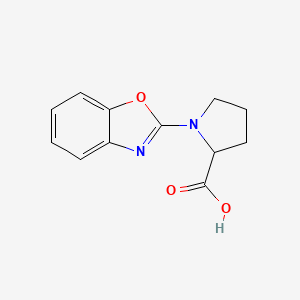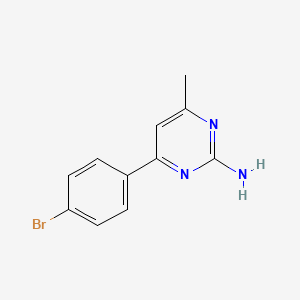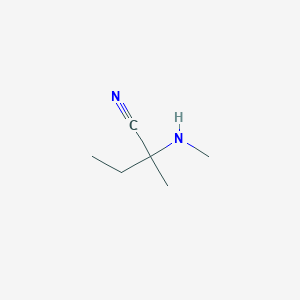![molecular formula C15H19N3O3 B7860561 3-[ethyl-[(8-methyl-4-oxo-1H-quinazolin-2-yl)methyl]amino]propanoic acid](/img/structure/B7860561.png)
3-[ethyl-[(8-methyl-4-oxo-1H-quinazolin-2-yl)methyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[ethyl-[(8-methyl-4-oxo-1H-quinazolin-2-yl)methyl]amino]propanoic acid is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[ethyl-[(8-methyl-4-oxo-1H-quinazolin-2-yl)methyl]amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: This step involves the alkylation of the quinazoline core using methylating agents.
Attachment of the Ethyl Group: This can be done through an alkylation reaction using ethyl halides.
Formation of the Amino Group:
Attachment of the Propanoic Acid Moiety: This final step involves the coupling of the amino group with a propanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[ethyl-[(8-methyl-4-oxo-1H-quinazolin-2-yl)methyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[ethyl-[(8-methyl-4-oxo-1H-quinazolin-2-yl)methyl]amino]propanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-oxo-1H-quinazoline-2-yl derivatives: Compounds with similar functional groups and biological activities.
Uniqueness
3-[ethyl-[(8-methyl-4-oxo-1H-quinazolin-2-yl)methyl]amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and propanoic acid moieties differentiate it from other quinazoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Properties
IUPAC Name |
3-[ethyl-[(8-methyl-4-oxo-1H-quinazolin-2-yl)methyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-18(8-7-13(19)20)9-12-16-14-10(2)5-4-6-11(14)15(21)17-12/h4-6H,3,7-9H2,1-2H3,(H,19,20)(H,16,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCOPPWPZCKEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)CC1=NC(=O)C2=CC=CC(=C2N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC(=O)O)CC1=NC(=O)C2=CC=CC(=C2N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Cyclopropyl-(4-methoxy-benzyl)-amino]-ethanol](/img/structure/B7860486.png)




![[(2-Cyano-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860520.png)
![[(3,4-Dichloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860525.png)
![[(4-Cyano-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860532.png)
![[(3-Cyano-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860535.png)
![[(2,6-Dichloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860537.png)
![[Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7860545.png)
![[Ethyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B7860550.png)


